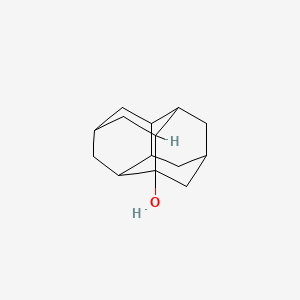

Diamantan-1-ol

描述

Historical Development of Diamondoid Frameworks and their Chemical Significance

Diamondoids are a fascinating class of organic molecules characterized by their cage-like carbon frameworks, which are superimposable on a diamond lattice. taylorfrancis.comwiley-vch.de These hydrogen-terminated, nanometer-sized diamond structures have garnered significant interest due to their unique properties and potential applications across various scientific disciplines. taylorfrancis.comarxiv.org

The journey of diamondoids began in 1933 with the isolation of the smallest member, adamantane (B196018) (C10H16), from petroleum by Stanislav Landa. bris.ac.ukworldscientific.com The name "adamantane," derived from the Greek word for diamond, was suggested due to its structural resemblance to the diamond crystal lattice. wiley-vch.deworldscientific.com This discovery was a pivotal moment, confirming the existence of these molecules which were previously considered hypothetical. arxiv.org

Following the discovery of adamantane, the next homologue, diamantane (C14H20), also known as congressane, was first synthesized in 1965 by Schleyer and Cupas through a Lewis acid-catalyzed rearrangement. wiley-vch.debris.ac.uk It was later isolated from petroleum as well. bris.ac.uk The synthesis of triamantane (B83405) (C18H24) followed in 1966, further expanding the family of these so-called "lower diamondoids" which exist as single isomers. wiley-vch.debris.ac.uk Higher diamondoids, starting with tetramantane, have multiple isomers and were later isolated from petroleum, bridging the gap between small organic molecules and bulk diamond. wiley-vch.dewikipedia.org

The chemical significance of diamondoid frameworks lies in their exceptional properties. They possess high thermal and chemical stability, well-defined three-dimensional structures, and the ability to be functionalized. taylorfrancis.comroutledge.com These characteristics make them ideal building blocks in various fields. Their rigid and stable nature is particularly valuable in materials science and nanotechnology. arxiv.orgontosight.ai The ability to introduce functional groups onto the diamondoid cage allows for the tuning of their properties and their incorporation into larger, more complex structures. researchgate.net

Unique Structural Features of Diamantan-1-ol within Polycyclic Alcohol Chemistry

This compound, with the chemical formula C14H20O, is an alcohol derivative of diamantane where a hydroxyl (-OH) group is attached to a specific carbon atom of the diamantane skeleton. vulcanchem.comontosight.ai This seemingly simple addition of a functional group introduces significant changes to the properties of the parent hydrocarbon, placing this compound in a unique position within the chemistry of polycyclic alcohols.

The core of this compound is the rigid and sterically demanding diamantane cage, which is composed of two fused adamantane units. vulcanchem.com This inherent rigidity distinguishes it from many other cyclic or polycyclic alcohols that may possess greater conformational flexibility. The hydroxyl group in this compound is attached to a tertiary carbon atom at an apical position of the cage structure. researchgate.net

A key feature of alcohols is their ability to form hydrogen bonds, and this compound is no exception. ontosight.ai The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which significantly influences its physical properties, such as its high melting point of approximately 573 K. vulcanchem.com This is a common characteristic among alcohols, which tend to have higher boiling points than their parent alkanes due to this intermolecular force. wikipedia.org

The structure of this compound has been elucidated using single-crystal X-ray diffraction, revealing a dense packing arrangement in the solid state stabilized by these hydrogen bonds. vulcanchem.com In the broader context of polycyclic alcohols, the fixed and well-defined orientation of the hydroxyl group on the rigid diamantane framework makes it a valuable and predictable building block for more complex molecular architectures. ontosight.ai Its structure can be precisely identified by its IUPAC name, pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecan-1-ol, and its unique InChIKey, ZTONXKOBHDGNKB-UHFFFAOYSA-N. vulcanchem.com

Overview of Research Trajectories and Potential Applications of this compound (excluding clinical/biological)

Research into this compound and other functionalized diamondoids is driven by their potential to serve as versatile building blocks for advanced materials. The unique combination of a rigid, stable core and a reactive hydroxyl group opens up numerous avenues for non-clinical and non-biological applications. ontosight.airesearchgate.net

Materials Science:

A significant area of research focuses on incorporating this compound into polymers. arxiv.org The inherent stiffness and high thermal stability of the diamantane cage can be imparted to the resulting polymer, leading to materials with enhanced properties. arxiv.org These diamantane-based polymers are noted for their high glass transition temperatures and improved solubility in organic solvents. arxiv.org The hydroxyl group of this compound serves as a convenient handle for polymerization reactions.

Furthermore, derivatives of this compound are being explored as high-temperature lubricants and lubricant additives. vulcanchem.com The exceptional thermal resilience of the diamondoid core, evidenced by a high sublimation enthalpy, makes these compounds suitable for applications where conventional lubricants might fail. vulcanchem.com

Nanotechnology:

The precise, well-defined structure of this compound at the nanoscale makes it a prime candidate for use as a molecular building block in nanotechnology. arxiv.orgontosight.ai Its rigid framework allows for the construction of nanoscale devices and materials with a high degree of control over their architecture. ontosight.ai The ability to functionalize the hydroxyl group allows for the attachment of other molecules or for anchoring the diamondoid onto surfaces, a key step in the "bottom-up" fabrication of nanostructures. wikipedia.orgresearchgate.net Research has shown that functionalized diamondoids can self-assemble into ordered micro- and nanocrystals, which could be precursors for creating diamond thin films under milder conditions than traditional methods. rsc.orgrsc.org

Catalysis:

The adamantane scaffold, a component of the diamantane structure, has been utilized in catalyst design due to its inertness, rigidity, and steric bulk. researchgate.net While research in this area has often focused on adamantane itself, the principles can be extended to diamantane derivatives like this compound. The hydroxyl group can be used to attach catalytically active centers, creating recyclable catalysts with a well-defined and stable framework. researchgate.net

The ongoing research into this compound continues to uncover new possibilities for its application in creating novel materials and technologies, leveraging its unique structural and chemical properties.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

30545-14-3 |

|---|---|

分子式 |

C14H20O |

分子量 |

204.31 g/mol |

IUPAC 名称 |

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol |

InChI |

InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2 |

InChI 键 |

ZTONXKOBHDGNKB-UHFFFAOYSA-N |

规范 SMILES |

C1C2CC3C4C1C5CC(C4)CC3(C5C2)O |

产品来源 |

United States |

Synthetic Methodologies for Diamantan 1 Ol and Its Isomers

Evolution of Synthetic Routes to Diamantan-1-ol

The journey to synthesize this compound began with the availability of its parent hydrocarbon, diamantane. Initially considered a chemical curiosity, diamantane was first isolated from Hodonin crude oil in 1966. acs.orgwikipedia.org Early synthetic efforts focused on Lewis acid-catalyzed rearrangements of various pentacyclic tetradecane (B157292) precursors to produce the diamantane skeleton in higher yields. wikipedia.org

With a viable source of diamantane established, the exploration of its chemistry began. Initial routes to this compound were often indirect, relying on the functionalization of the diamantane core, typically through halogenation. wikipedia.org For example, chlorination of diamantane with reagents like chlorosulfonic acid or a mixture of aluminum chloride and acetyl chloride produces a mixture of 1-chlorodiamantane (B14691802) and 4-chlorodiamantane. wikipedia.org Subsequent hydrolysis of this isomeric mixture yields the corresponding alcohols, this compound and diamantan-4-ol (B14677009), which then require separation. wikipedia.org Another approach involves the reaction of diamantane with nitric acid or a nitric acid-acetic acid mixture, followed by the introduction of nucleophiles to create functionalized derivatives, which can serve as precursors to the alcohol. researchgate.net These early methods, while foundational, often suffered from low regioselectivity and the need for harsh reaction conditions.

Stereoselective and Regioselective Synthesis of this compound

Achieving high selectivity in the functionalization of the diamantane cage is crucial for the efficient synthesis of pure this compound. The challenge lies in directing reagents to the apical (C-1) position over the more numerous and often more reactive medial positions. acs.org

Regioselectivity in diamantane functionalization is highly dependent on the reaction mechanism.

Ionic and Radical Reactions : Traditional methods often rely on radical or ionic transformations. escholarship.org Electrophilic reagents like bromine and nitric acid tend to attack the medial C-H positions. acs.org For instance, the bromination of diamantane almost exclusively yields the medial bromo-derivative. acs.org However, under single-electron-transfer oxidation conditions, which generate a diamantane radical cation, functionalization can be directed towards the apical position. acs.orgacs.org

Photocatalysis : More recent advances have employed photoredox catalysis to achieve controlled C-H activation. One strategy uses a highly oxidizing organic photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT), under visible light to generate a transient radical cation from diamantane. acs.orgnih.gov This intermediate, in the presence of a Brønsted base, facilitates deprotonation and subsequent functionalization. While this method provides exclusive selectivity for tertiary C-H bonds, it yields a mixture of medial and apical products. acs.org A notable success in achieving apical selectivity was reported using 1,2,4,5-tetracyanobenzene (TCB) as a photosensitizer under UV light, which leads to fully apical-selective arylation. nih.gov This selectivity is attributed to the elongation of the radical cation along its long axis, which weakens and acidifies the apical C-H bonds, making them more susceptible to reaction. nih.gov

Stereoselective synthesis , in the context of achiral this compound, primarily refers to the control over producing this specific constitutional isomer over others like diamantan-4-ol. As of now, most syntheses produce isomeric mixtures that necessitate subsequent separation, although methods favoring the 1-isomer are continually being developed. wikipedia.org

| Method | Reagents | Selectivity | Reference |

| Chlorination/Hydrolysis | Chlorosulfonic acid, then H₂O | Mainly 1-chloro isomer, leading to this compound | wikipedia.org |

| Chlorination/Hydrolysis | AlCl₃, Acetyl chloride, then H₂O | Equal amounts of 1- and 4-chloro isomers | wikipedia.org |

| Bromination | Br₂ | Almost exclusively medial (4-bromo) isomer | acs.org |

| Photocatalytic Alkylation | Pyrylium photocatalyst, Brønsted base | Exclusive 3° selectivity, 1.2:1 ratio of medial/apical products | acs.org |

| Photosensitized Arylation | 1,2,4,5-tetracyanobenzene (TCB), UV light | Fully apical-selective arylation | nih.gov |

Green Chemistry Approaches in this compound Production

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of diamondoids and their derivatives. oil-gasportal.comjocpr.com These principles advocate for minimizing waste, using safer solvents, improving energy efficiency, and utilizing renewable feedstocks. acs.org

A significant advancement in this area is the use of mechanochemistry, specifically high-temperature ball milling, for the synthesis of diamondoid ethers, which are derivatives of this compound. vulcanchem.com This solvent-free method involves milling a diamondoid iodide (e.g., 1-iododiamantane) with a diamondoid alcohol (e.g., adamantan-1-ol or this compound) in the presence of a base like potassium carbonate at elevated temperatures (180–200°C). vulcanchem.comirb.hr This approach offers several advantages over conventional solution-based syntheses, which often require high-boiling point solvents and pressurized reactors (autoclaves) to prevent the sublimation of the diamondoid precursors. irb.hr

| Parameter | Conventional Solution-Based Synthesis | Mechanochemical Synthesis (Ball Milling) | Reference |

| Solvent | Required (e.g., high-boiling point organic solvents) | Solvent-free | vulcanchem.comirb.hr |

| Reaction Time | Hours to days (e.g., 4-24 hours) | Minutes to hours (e.g., 3 hours) | vulcanchem.comirb.hr |

| Energy Input | Heating of solvent in an autoclave | Mechanical energy and heating of the reaction vessel | irb.hr |

| Waste | Generates solvent waste | Minimal waste | vulcanchem.com |

| Example Yield (Ether 5) | 58% | 58% | irb.hr |

This mechanochemical approach eliminates the need for hazardous solvents, reduces reaction times, and simplifies product work-up, representing a significant step towards a more sustainable production of this compound derivatives. vulcanchem.com

Precursor Chemistry and Intermediate Transformations in Diamantane Functionalization

Precursors : The ultimate precursor is diamantane (pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane). vulcanchem.com It can be isolated from petroleum fractions or prepared via laboratory synthesis, for example, through the Lewis acid-catalyzed rearrangement of hydrogenated Binor-S. wikipedia.org For direct hydroxylation, diamantane itself is the starting material. For multi-step routes, functionalized intermediates like 1-halodiamantanes (e.g., 1-chlorodiamantane, 1-bromodiamantane, 1-iododiamantane) or diamantyl nitrates are crucial precursors. researchgate.netwikipedia.orgirb.hr These are typically synthesized directly from diamantane. researchgate.netwikipedia.org

Intermediate Transformations : The conversion of diamantane to this compound involves the formation of reactive intermediates.

Carbocation Intermediates : In strong acids like sulfuric acid, this compound can equilibrate with its 4-ol isomer through the formation of a diamantan-1-yl carbocation intermediate. vulcanchem.com This highlights the role of carbocations in the chemistry of diamantane. The synthesis of the alcohol via hydrolysis of 1-chlorodiamantane also proceeds through a carbocationic Sₙ1-type mechanism.

Radical Cation Intermediates : As discussed in section 2.2, photoredox catalysis generates a diamantane radical cation . acs.orgnih.gov The structure and reactivity of this intermediate are key to the regioselectivity of the subsequent C-H bond cleavage and functionalization. Computational studies suggest that the radical cation can adopt different geometries, leading to either apical or medial bond activation depending on interactions with the solvent or other species. acs.org

Nitration and Substitution : The reaction of diamantane with nitric acid can yield 1-nitrodiamantane or 1,4-dinitrodiamantane. researchgate.net These nitro derivatives can then be transformed. For instance, treatment of 1-nitrodiamantane with fuming sulfuric acid leads to the formation of this compound. researchgate.net

These transformations underscore the rich chemistry of the diamantane framework, leveraging cationic and radical pathways to install the desired hydroxyl functionality.

Advanced Purification and Isolation Techniques for this compound Research Samples

Given that many synthetic routes to this compound yield mixtures of isomers (primarily this compound and diamantan-4-ol), effective purification and isolation techniques are essential for obtaining research-grade samples. wikipedia.org

Column Chromatography : The most widely cited method for separating this compound from its 4-ol isomer is column chromatography. wikipedia.org Due to the slight differences in polarity and interaction with the stationary phase, the isomers can be effectively separated using an alumina (B75360) (Al₂O₃) solid phase and an appropriate eluent system. wikipedia.org

Crystallization : Crystallization is a powerful technique for purifying solid compounds. For diamantane derivatives, a common strategy involves dissolving the crude product mixture in a suitable solvent (like toluene) and then inducing crystallization by cooling and/or adding an anti-solvent (like n-heptane). google.com This method is effective for removing impurities, including oligomeric byproducts that may form during synthesis. google.com

Sublimation : Diamondoids are known for their tendency to sublimate, a property that can be exploited for purification. rsc.org While the sublimation enthalpies of this compound and diamantan-4-ol have been reported, careful control of temperature and pressure would be required to achieve separation based on potential differences in volatility. rsc.org This technique is particularly useful for removing non-volatile impurities.

Adsorption Techniques : For removing specific types of impurities from reaction mixtures, treatment with adsorbent materials like acidic clay can be employed. This has been shown to be effective in purifying related diamino compounds by adsorbing polar, oligomeric impurities. google.com

The selection of a purification method depends on the scale of the synthesis and the nature of the impurities. Often, a combination of techniques, such as an initial chromatographic separation followed by crystallization, is required to achieve high purity.

Chemical Reactivity and Functional Group Transformations of Diamantan 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group at the bridgehead position of Diamantan-1-ol is the primary site for many chemical modifications.

The hydroxyl group of this compound readily undergoes esterification and etherification. Esterification is a common reaction where the alcohol reacts with a carboxylic acid or its derivative to form an ester. byjus.com For instance, this compound can be converted to its corresponding trifluoroacetate (B77799) ester. This reaction is significant as the trifluoroacetate group can act as a leaving group in subsequent reactions. researchgate.net

Etherification, the formation of an ether, can also be achieved. A notable example is the tetrahydropyranylation (THP protection) of this compound, which proceeds even with the sterically hindered substrate to afford the corresponding THP ether. wiley-vch.de Furthermore, derivatives of this compound, such as 1,1'-diadamantyl ether, highlight the utility of ether linkages in connecting diamondoid cages. vulcanchem.com

Table 1: Examples of Esterification and Etherification of this compound

| Reaction Type | Reactant | Product | Significance | Reference |

|---|---|---|---|---|

| Esterification | Trifluoroacetic acid/anhydride | Diamantan-1-yl trifluoroacetate | Forms a good leaving group for substitution | researchgate.net |

The oxidation of this compound primarily targets the hydroxyl-bearing carbon. Oxidation with strong acids like sulfuric acid (H₂SO₄) leads to the formation of diamantanone. vulcanchem.com The rigid polycyclic structure of the diamantane cage influences the outcome of oxidation reactions. While the parent hydrocarbon, diamantane, can be oxidized by 96% sulfuric acid to yield products like diamantanone, 9-hydroxy-diamantan-3-one, and diamantane-4,9-diol, the oxidation of this compound specifically offers a route to diamantanone. researchgate.netvulcanchem.com

Another method involves the use of lead tetra-acetate in trifluoroacetic acid, which can oxidize diamondoids to their corresponding bridgehead alcohols via trifluoroacetate intermediates. researchgate.net The characterization of these products relies on spectroscopic methods and comparison with known standards.

Table 2: Oxidation Products of Diamantane Derivatives

| Starting Material | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| This compound | H₂SO₄ | Diamantanone | vulcanchem.com |

| Diamantane | 96% H₂SO₄ | Diamantanone, 9-hydroxydiamantan-3-one, Diamantane-4,9-diol | researchgate.net |

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. solubilityofthings.comchemguide.co.uk For this compound, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or the aforementioned trifluoroacetate. researchgate.netlibretexts.org

The structure of this compound, being a tertiary alcohol at a bridgehead carbon, strongly favors an SN1 mechanism. The SN2 mechanism, which requires a backside attack by the nucleophile, is sterically impossible due to the rigid cage structure. chemguide.co.ukvanderbilt.edu The SN1 reaction proceeds through a two-step mechanism involving the formation of a relatively stable tertiary carbocation intermediate. solubilityofthings.com An example of such a reaction is the displacement of the trifluoroacetate group from the diamantane framework by reaction with acetonitrile, which converts the hydrocarbon derivative into an amide. researchgate.net Kinetic studies are crucial for understanding these reaction pathways and can reveal changes in mechanism based on reaction conditions. rsc.org

Oxidation Reactions and Product Characterization

Functionalization of the Diamantane Framework

Beyond reactions at the hydroxyl group, the carbon skeleton of this compound presents opportunities for further functionalization.

The diamantane cage has two types of tertiary C-H bonds that are sites for functionalization: the medial positions (e.g., C-1) and the apical positions (e.g., C-4). researchgate.netresearchgate.net Direct and selective functionalization of the parent diamantane has been achieved. For example, chlorination with aluminum chloride-acetyl chloride can yield a mixture of 1-chlorodiamantane (B14691802) and 4-chlorodiamantane. researchgate.net

However, in this compound, the existing hydroxyl group is an electron-withdrawing substituent (once converted to a group like trifluoroacetate), which has a deactivating influence on the rest of the cage. researchgate.net This deactivation can lower the reactivity towards further functionalization, potentially leading to low yields or requiring harsher reaction conditions. researchgate.net Despite this, the selective functionalization of these distinct positions remains a key goal for creating complex diamondoid derivatives. researchgate.net

The rigid structure of the diamantane cage is not entirely immutable. Under certain conditions, typically acidic, cage rearrangements and isomerizations can occur. A significant finding is the equilibration of the trifluoroacetate of this compound, which results in a 1:1 mixture of the trifluoroacetates of this compound (medial isomer) and Diamantan-4-ol (B14677009) (apical isomer). researchgate.net This demonstrates an isomerization pathway between the 1- and 4-positions.

This type of rearrangement likely proceeds through carbocation intermediates, allowing for hydride shifts that lead to the thermodynamically controlled distribution of isomers. Similar rearrangements have been observed when Diamantan-3-ol is treated with 70% sulfuric acid, yielding a mixture of different mono-ols. researchgate.net These studies highlight the potential to access different positional isomers of functionalized diamantanes through controlled cage rearrangements.

Synthesis and Characterization of Diamantan 1 Ol Derivatives and Analogues

Derivatives with Heteroatom Functionalities (e.g., nitrogen, sulfur, halogen)

The hydroxyl group of diamantan-1-ol is a versatile handle for introducing heteroatoms such as nitrogen, sulfur, and halogens into the diamantane framework. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

Nitrogen Derivatives: The conversion of this compound to nitrogen-containing derivatives often proceeds through intermediate steps. For instance, 1-aminodiamantane can be synthesized from this compound. This transformation can be achieved by first converting the alcohol to a better leaving group, such as a halide or sulfonate, followed by nucleophilic substitution with an amine source. A more direct approach involves the reaction of diamantane with nitric acid or a nitric acid-acetic acid mixture, followed by the addition of nitrogen-containing nucleophiles to trap the resulting carbocation. researchgate.net Although this method often starts with diamantane, it highlights a common strategy for functionalizing the 1-position, which can also be applied to derivatives of this compound.

Sulfur Derivatives: Sulfur-containing functionalities can be introduced directly from this compound. A notable example is the synthesis of methyl N-(diamantan-1-yl)carbamothioate. This reaction is accomplished by treating this compound with methyl thiocyanate (B1210189) in sulfuric acid. researchgate.net This method provides a pathway to thiocarbamates, which are valuable intermediates in organic synthesis. The synthesis of simple thiols (diamantan-1-thiol) would typically involve conversion of the alcohol to a halide, followed by reaction with a sulfur nucleophile like sodium hydrosulfide.

Halogen Derivatives: Halogenated diamantanes are crucial precursors for many other derivatives, including organometallic compounds. Diamantane alcohols can be converted to the corresponding iodides using hydroiodic acid. irb.hr The conversion of this compound to 1-chlorodiamantane (B14691802) is a standard transformation, often achieved using reagents like thionyl chloride or hydrogen chloride. Conversely, the hydrolysis of 1-chlorodiamantane is a common route to synthesize this compound itself, indicating the reversibility of this functional group interconversion. researchgate.net

| Derivative Type | Starting Material | Reagent(s) | Product | Reference(s) |

| Sulfur Derivative | This compound | Methyl thiocyanate, H₂SO₄ | Methyl N-(diamantan-1-yl)carbamothioate | researchgate.net |

| Halogen Derivative | Diamantane alcohols | Hydroiodic acid | Diamondoid iodides | irb.hr |

| Nitrogen Derivative | Diamantane | HNO₃/AcOH, Nucleophiles | 1-Mono- and 1,4-difunctional derivatives | researchgate.net |

Organometallic Derivatives and Complexes of this compound

Organometallic derivatives of this compound, where a metal atom is bonded to the diamantane cage, are of interest for their potential applications in catalysis and materials science. mt.comuni-due.de The synthesis of these compounds can be approached in two primary ways: through the hydroxyl group or by forming a direct carbon-metal bond.

Alkoxide Formation: The simplest organometallic interaction involves the deprotonation of the hydroxyl group to form a diamantan-1-alkoxide. Reaction of this compound with strong bases or reactive metals (e.g., sodium, potassium) yields the corresponding metal alkoxide. These compounds are ionic in nature and are useful as bases and nucleophiles in further reactions.

Carbon-Metal Bond Formation: The creation of a direct carbon-metal bond at the 1-position typically requires prior conversion of the alcohol to a halide. As described previously, this compound can be converted to 1-chlorodiamantane or 1-bromodiamantane. These halides are excellent precursors for common organometallic reagents. For example, reaction with magnesium metal yields the Grignard reagent, 1-diamantylmagnesium halide, while reaction with alkyllithium reagents can produce 1-diamantyllithium. mt.com These nucleophilic carbon species are invaluable for forming new carbon-carbon bonds and for transmetalation reactions to create other organometallic complexes (e.g., with zinc, copper, or tin). uni-due.de

While direct syntheses of organometallic complexes from this compound are not extensively documented in dedicated studies, the established principles of organometallic chemistry provide a clear and feasible pathway for their creation via halogenated intermediates. mt.com

Isomeric Diamantanols (e.g., Diamantan-4-ol) and their Comparative Chemistry

Diamantane has two types of tertiary bridgehead carbons, leading to two primary positional isomers for monosubstituted derivatives: the apical (C4, C9) and medial (C1, C2, C5, C7, etc.) positions. researchgate.net This gives rise to two principal isomers of diamantan-ol: this compound (a medial alcohol) and diamantan-4-ol (B14677009) (an apical alcohol). ontosight.ainih.gov A third isomer, the secondary alcohol diamantan-3-ol, is also known but is generally less stable and less studied. chemsrc.com

Synthesis and Separation: The functionalization of diamantane often produces a mixture of isomers. For example, oxidation of diamantane can yield a mixture of this compound and diamantan-4-ol. researchgate.netresearchgate.net These isomers can be separated by chromatographic techniques. Similarly, hydrolysis of a mixture of 1- and 4-chlorodiamantane yields the corresponding mixture of alcohols. researchgate.net

Comparative Properties and Reactivity: The different spatial arrangement of the hydroxyl group in this compound versus diamantan-4-ol leads to differences in their physical properties and chemical reactivity.

Physical Properties: The isomers exhibit different thermal properties. Differential scanning calorimetry (DSC) measurements have shown distinct melting points for 1-hydroxydiamantane (this compound) at 137 ± 1 °C and 4-hydroxydiamantane (diamantan-4-ol) at 177 ± 1 °C. rsc.org This difference reflects the distinct crystal packing arrangements influenced by the position of the hydroxyl group.

Reactivity: The steric environment of the hydroxyl group influences reactivity. The apical position in diamantan-4-ol is generally less sterically hindered than the medial 1-position, which can affect the rates and outcomes of reactions. irb.hr For example, in the synthesis of diamondoid ethers, the reaction between 4-diamantyl methanesulfonate (B1217627) and this compound was found to be challenging, suggesting that the steric bulk around the reacting centers plays a significant role. irb.hr In acidic media, such as sulfuric acid, this compound can equilibrate with its 4-ol isomer through a carbocation intermediate.

| Property | This compound | Diamantan-4-ol | Reference(s) |

| Isomer Type | Medial | Apical | researchgate.net |

| Melting Point | 137 ± 1 °C | 177 ± 1 °C | rsc.org |

| Synthesis | From diamantane oxidation or halide hydrolysis | From diamantane oxidation or halide hydrolysis | researchgate.netresearchgate.net |

| Reactivity Note | Can isomerize to 4-ol in acid. Steric hindrance can be a factor in reactions. | Generally less sterically hindered than 1-ol. | irb.hr |

Oligomers and Polymers Incorporating this compound Units

The incorporation of the rigid and thermally stable diamantane cage into macromolecular structures is a promising strategy for creating advanced materials with enhanced properties. arxiv.org this compound, as a monofunctional alcohol, can act as a chain-terminating agent or be converted into a monomer for various types of polymerization.

Potential Polymer Architectures:

Pendant Diamondoids: A common approach is to synthesize polymers with pendant diamondoid groups. This compound can be converted to monomers suitable for this purpose. For example, esterification with acrylic acid or methacrylic acid would yield diamantan-1-yl acrylate (B77674) or methacrylate. These monomers can then undergo free-radical polymerization to produce polyacrylates or polymethacrylates with diamantane cages attached to the polymer backbone. researchgate.net Such polymers are noted for having moderately high refractive indices and low optical dispersion. researchgate.net

Main-Chain Polymers: To incorporate the diamantane unit into the polymer backbone, a difunctional derivative is typically required. However, this compound could be used in the synthesis of certain polymers like polyethers or polyesters if co-polymerized with appropriate difunctional monomers. For example, polycondensation of a diol with a diacid, where this compound is added as a chain-capping agent, allows for control over the molecular weight. Diamantane-based polymers are known for their high thermal stability, high glass transition temperatures, and good solubility in organic solvents. arxiv.org

While specific examples of oligomers and polymers derived exclusively from this compound are not widespread in literature, the synthesis of polymers from analogous adamantane (B196018) alcohols is well-established, providing a clear precedent. rsc.orgnsysu.edu.tw For instance, adamantane-containing polyimides and star polymers have been synthesized, demonstrating the utility of diamondoid cores in creating high-performance macromolecules. rsc.orgnsysu.edu.tw These studies show that incorporating diamondoid structures can improve thermal stability and modify mechanical and optical properties. arxiv.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Investigations of Diamantan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds in solution. researchgate.net For Diamantan-1-ol, both ¹H and ¹³C NMR are used to confirm its identity and purity. The rigid diamondoid cage results in a complex ¹H NMR spectrum due to the numerous non-equivalent protons and potential for complex spin-spin coupling, though the high symmetry of the diamantane core simplifies this to an extent compared to less symmetrical molecules. researchgate.net

¹³C NMR spectroscopy is particularly informative. bhu.ac.in Due to the molecule's symmetry, not all 14 carbon atoms are chemically unique, leading to fewer than 14 signals in the proton-decoupled spectrum. masterorganicchemistry.com The carbon atom bonded to the hydroxyl group (C-1) is significantly deshielded by the electronegative oxygen atom and its signal appears at a characteristic downfield chemical shift. libretexts.org Other signals correspond to the different types of methine (CH) and methylene (B1212753) (CH₂) groups within the cage structure. The chemical shifts are highly sensitive to the substitution pattern, allowing for clear differentiation between isomers such as this compound and Diamantan-4-ol (B14677009). pitt.edu

Table 1: Representative NMR Chemical Shift Data for this compound (Note: Exact values can vary based on solvent and experimental conditions. This table represents typical chemical shift ranges for the specified carbon environments.)

| Nucleus | Carbon Type | Typical Chemical Shift (δ) [ppm] | Notes |

| ¹³C | C-OH | 65 - 75 | The C-1 carbon atom, deshielded by the hydroxyl group. |

| ¹³C | CH (tertiary) | 30 - 50 | Bridgehead and other methine carbons in the cage. |

| ¹³C | CH₂ (secondary) | 25 - 40 | Methylene carbons forming the cage structure. |

| ¹H | H-C-OH | Not applicable | The proton on the hydroxyl-bearing carbon. |

| ¹H | H-C (cage) | 1.5 - 2.5 | Protons attached to the diamantane framework. |

| ¹H | O-H | 1.0 - 5.0 | Variable position, often a broad singlet; can be confirmed by D₂O exchange. libretexts.org |

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a vital technique for determining the molecular weight and assessing the purity of this compound. In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. chemguide.co.uk For this compound (C₁₄H₂₀O), the exact molecular weight is 204.1514 g/mol , and the molecular ion peak would be observed at m/z 204. nih.gov

The high-energy ionization process causes the molecular ion to break apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is a molecular fingerprint. For alcohols, fragmentation is often facile, and the molecular ion peak may be weak or absent. savemyexams.com Characteristic fragmentation pathways for this compound include:

Loss of Water: A common rearrangement for alcohols, leading to a peak at [M-18]⁺, which would be m/z 186. libretexts.org

Alpha-Cleavage: Breakage of a C-C bond adjacent to the oxygen atom. Due to the bridged nature of the cage, this fragmentation is less straightforward than in linear alcohols but can lead to stable carbocation fragments.

Cage Fragmentation: The rigid diamondoid structure can lead to complex fragmentation patterns, often involving the loss of small hydrocarbon units like ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆). docbrown.info

The base peak, the most intense signal in the spectrum, corresponds to the most stable fragment ion formed. docbrown.info

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 204 | [C₁₄H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 186 | [C₁₄H₁₈]⁺• | Loss of H₂O (Dehydration) libretexts.org |

| 135 | [C₁₀H₁₅]⁺ | Fragmentation of the diamantane cage (loss of C₄H₅O) |

| Various | Various hydrocarbon ions | Complex rearrangements and cleavage of the cage structure. |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. edinst.com These two methods are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. researchgate.net For a molecule to be IR active, its vibration must alter the dipole moment, whereas for a mode to be Raman active, the polarizability must change. edinst.com

For this compound, the key functional groups and structural elements give rise to characteristic bands:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, is a definitive indicator of the hydroxyl group. Its broadness is due to hydrogen bonding.

C-H Stretch: Sharp bands in the 2800-3000 cm⁻¹ region are present in both IR and Raman spectra, corresponding to the stretching of C-H bonds in the CH and CH₂ groups of the diamondoid cage.

C-O Stretch: A strong band in the IR spectrum, typically found in the 1000-1200 cm⁻¹ region, corresponds to the stretching of the C-O single bond.

Cage Vibrations: The diamantane framework itself has a series of complex skeletal vibrations (C-C stretches and bends) that appear in the fingerprint region (below 1500 cm⁻¹). These produce a unique pattern of sharp peaks, particularly in the Raman spectrum, which is highly sensitive to the symmetric vibrations of the hydrocarbon cage. researchgate.netfiz-karlsruhe.de

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |

| O-H stretch | 3200 - 3600 | IR (strong, broad) | Characteristic of the hydroxyl group. |

| C-H stretch | 2800 - 3000 | IR (strong), Raman (strong) | Aliphatic CH and CH₂ groups of the cage. |

| C-O stretch | 1000 - 1200 | IR (strong) | Stretching of the carbon-oxygen bond. |

| C-C stretch / Cage modes | 800 - 1500 | IR (medium), Raman (strong) | Fingerprint region with complex skeletal vibrations. researchgate.net |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision. nih.gov

The crystal structure of 1-Hydroxydiamantane (this compound) has been determined and is available in the Crystallography Open Database (COD). nih.gov The analysis reveals the exact conformation of the cage and the hydroxyl group, as well as how the molecules pack together in the crystal lattice, which is often dictated by intermolecular hydrogen bonding involving the -OH groups. This packing arrangement defines the crystal's unit cell and space group. nih.gov

Table 4: Crystallographic Data for 1-Hydroxydiamantane

| Parameter | Value | Reference |

| Formula | C₁₄H₂₀O | nih.gov |

| Crystal System | Tetragonal | nih.gov |

| Space Group | P 4₂/n | nih.gov |

| a | 16.572 Å | nih.gov |

| b | 16.572 Å | nih.gov |

| c | 7.7879 Å | nih.gov |

| α | 90.00° | nih.gov |

| β | 90.00° | nih.gov |

| γ | 90.00° | nih.gov |

| Volume (V) | 2137.9 ų | nih.gov |

| Z | 8 | nih.gov |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov These methods are indispensable for determining the enantiomeric purity and absolute configuration of chiral compounds. rsc.org

This compound itself is an achiral molecule as it possesses planes of symmetry. Therefore, it does not exhibit a CD or VCD spectrum. However, chirality can be introduced into the diamantane framework through appropriate functionalization, leading to chiral derivatives. For instance, substitution at certain positions of the cage can create a chiral center or result in a molecule with inherent planar or axial chirality. researchgate.net The synthesis of such chiral diamantane derivatives allows for the application of chiroptical methods. nih.gov

VCD spectroscopy, in particular, is a powerful tool for assigning the absolute configuration of chiral diamondoids. rsc.org By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the true absolute configuration of the synthesized molecule can be unambiguously determined. researchgate.net This combination of experimental and theoretical spectroscopy is crucial for the development of chiral diamondoids for applications in asymmetric catalysis or as chiral building blocks.

Theoretical and Computational Chemistry Studies of Diamantan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the electronic properties of diamantan-1-ol. rsdjournal.org These methods solve approximations of the Schrödinger equation to determine the electronic structure, which governs the molecule's geometry, stability, and reactivity. epfl.chyoutube.com

Electronic Structure: DFT calculations are used to optimize the molecular geometry of diamondoid derivatives and to determine atomic electronic charges. mdpi.comnih.gov The introduction of a hydroxyl (-OH) group to the diamantane cage at the apical C1 position significantly influences its electronic structure. The electronegative oxygen atom polarizes the C-O bond, creating a dipole moment and altering the charge distribution across the entire cage. This modification of the electronic structure can be quantified through computational analysis. polyu.edu.hk Studies on functionalized diamondoids have shown that the nature of the functional group has a direct impact on the electronic properties, such as the ionization potential of the highest occupied molecular orbital (HOMO). polyu.edu.hk For this compound, the HOMO is expected to have significant localization on the oxygen atom's lone pairs, while the lowest unoccupied molecular orbital (LUMO) is associated with the σ* anti-bonding orbitals of the cage. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. scirp.org

Reactivity: The reactivity of this compound is dictated by its electronic and steric properties. Computational studies on diamantane have explored its reactions with various electrophiles and radicals. researchgate.net The presence of the tertiary hydroxyl group in this compound makes the carbinol carbon an electrophilic site upon protonation, while the oxygen's lone pairs provide a nucleophilic center.

Quantum chemical calculations can predict the most likely sites for electrophilic or nucleophilic attack. For instance, in reactions with strong electrophiles, substitution at the medial bridgehead positions of the diamantane cage is often favored. researchgate.net However, the -OH group in this compound directs reactivity. As a tertiary alcohol, it can undergo SN1-type reactions where the formation of a stable tertiary carbocation is the rate-determining step. libretexts.orgmasterorganicchemistry.com Computational models can calculate the energy barriers for such reactions, providing insights into their feasibility and kinetics. rsc.org

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Diamantane | B3LYP/6-31G | -7.5 | 1.2 | 8.7 | 0.0 |

| This compound | B3LYP/6-31G | -6.8 | 1.1 | 7.9 | 1.8 |

| Diamantan-4-ol (B14677009) | B3LYP/6-31G* | -6.9 | 1.1 | 8.0 | 1.9 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By integrating Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. researchgate.net

Conformational Analysis: The rigid cage structure of diamantane limits its conformational freedom. However, the orientation of the hydroxyl substituent in this compound and its interaction with neighboring molecules or a solvent environment are crucial aspects studied via conformational analysis. This compound exists in equilibrium with its isomer, diamantan-4-ol, under acidic conditions. rsc.org Computational studies can determine the relative stabilities of these isomers. In this compound, the hydroxyl group is in an axial position relative to a cyclohexane (B81311) chair within the cage structure, whereas in diamantan-4-ol, it is in an equatorial position. rsc.org While equatorial substituents are typically more stable in simple cyclohexanes, the complex strain and electronic environment of the diamondoid cage can alter this preference. wikipedia.orglibretexts.org Studies have shown that this compound is thermodynamically more stable than diamantan-4-ol above 48°C, a counterintuitive result that can be explored with computational energy calculations. rsc.org

Molecular Dynamics: MD simulations of diamondoids and their derivatives, often using force fields like GROMOS96 or general Amber force fields (GAFF), have been performed to understand their self-assembly and phase transition behaviors. mdpi.comnih.govmdpi.com For this compound, MD simulations can model its behavior in different solvents. For example, studies on diamantane alcohols in water and other hydrogen-bonded solvents reveal details about the hydrophobic effect and the role of host-guest hydrogen bonds in complexation. rsc.org These simulations can track the trajectory of each atom, allowing for the analysis of properties like radial distribution functions to understand solvation shell structure and the dynamics of hydrogen bonding between the hydroxyl group and solvent molecules. mdpi.comnih.gov

| Conformer | Computational Method | Relative Gibbs Free Energy (ΔG) at 298 K (kcal/mol) | Key Steric Interactions |

|---|---|---|---|

| This compound (Axial-like OH) | DFT (B3LYP/6-311+G) | 0.00 (Reference) | Minimal 1,3-diaxial type interactions due to cage rigidity |

| Diamantan-4-ol (Equatorial-like OH) | DFT (B3LYP/6-311+G) | +0.25 | Increased torsional strain in the cage framework |

Reaction Mechanism Predictions and Transition State Analysis

Understanding the pathway a chemical reaction follows is crucial for controlling its outcome. Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies. rsc.org

Reaction Mechanisms: As a tertiary alcohol, this compound is prone to reactions involving carbocation intermediates, such as SN1 substitution and E1 elimination. libretexts.orgmasterorganicchemistry.com For example, the reaction of this compound with a hydrohalic acid (HX) would proceed via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to yield the diamantan-1-yl cation. This carbocation is then attacked by the halide nucleophile. Computational methods can model each step of this mechanism, calculating the energies of the reactant, intermediate, transition states, and product. libretexts.org

A notable computationally studied reaction is the acid-catalyzed isomerization between this compound and diamantan-4-ol. rsc.org This process likely involves the formation of the diamantan-1-yl cation, which can then undergo a series of hydride or Wagner-Meerwein shifts to rearrange to the more stable (under specific conditions) diamantan-4-yl cation before being trapped by water. Quantum chemical calculations can map out the potential energy surface for these rearrangements, identifying the lowest energy pathways and the transition states connecting the isomers.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. Computational tools can locate transition state geometries and use frequency calculations to confirm their identity (i.e., by the presence of a single imaginary frequency). For the SN1 reaction of this compound, the transition state for the formation of the carbocation would involve a significantly elongated C-O bond. Computational investigations can provide detailed information on the stabilization of such transition states, for example through interactions with solvent molecules or catalysts. wiley-vch.dercsi.science

| Reaction Step | Computational Model | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Protonated this compound → Diamantan-1-yl cation + H₂O | IEFPCM(water)/M06-2X/6-31G(d) | 15.2 | Rate-determining step in SN1 reaction |

| Diamantan-1-yl cation → Diamantan-4-yl cation | IEFPCM(water)/M06-2X/6-31G(d) | 8.5 | Hydride shift in isomerization reaction |

| Diamantan-1-yl cation + Cl⁻ → 1-Chlorodiamantane (B14691802) | IEFPCM(water)/M06-2X/6-31G(d) | ~0 | Fast trapping of the carbocation |

Spectroscopic Parameter Predictions and Corroboration with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural characterization of molecules. arxiv.org Techniques like DFT can accurately calculate properties related to NMR, IR, and Raman spectroscopy. uni-giessen.deresearchgate.net

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These predictions, when compared to experimental data, can confirm the structure and assignment of peaks.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for this compound can be computed from the second derivatives of the energy with respect to atomic positions. researchgate.net These calculations yield a set of normal modes, which correspond to the peaks observed in IR and Raman spectra. The characteristic O-H stretch, C-O stretch, and various C-H bending and stretching modes of the diamondoid cage can be identified. Dispersion-corrected DFT computations have been shown to be crucial for accurately explaining the experimental Raman spectra of diamondoid derivatives. uni-giessen.de Machine learning models trained on quantum chemical data are also emerging as powerful tools for the rapid and accurate prediction of protein IR spectra, a methodology that could be extended to smaller molecules like this compound. worktribe.com

Corroboration with experimental data is a key step. Discrepancies between predicted and experimental spectra can point to environmental effects (like solvent or solid-state packing) not included in the initial gas-phase calculation, or they can highlight the limitations of the chosen computational method. mpg.de

| Spectroscopic Parameter | Predicted Value (B3LYP/6-311G(d,p)) | Experimental Value | Assignment |

|---|---|---|---|

| ¹³C Chemical Shift (ppm) | 70.1 | 69.5 | C1 (Carbinol Carbon) |

| ¹H Chemical Shift (ppm) | 1.55 | 1.52 | OH proton (in CDCl₃) |

| IR Frequency (cm⁻¹) | 3620 (scaled) | 3615 | O-H Stretch |

| IR Frequency (cm⁻¹) | 1055 (scaled) | 1050 | C-O Stretch |

Development of Computational Models and Force Fields for Diamondoid Systems

Accurate and efficient computational models are essential for large-scale simulations, such as those involving many molecules or long timescales. While quantum mechanical methods are highly accurate, their computational cost restricts them to smaller systems. researchgate.net For larger systems, classical molecular mechanics models, which rely on force fields, are employed. researchgate.netuiuc.edu

Force Fields: A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. uiuc.edu Standard force fields like AMBER, CHARMM, and OPLS include terms for bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions. ambermd.org

Developing accurate force field parameters for novel structures like diamondoids is a significant challenge. The parameters are typically derived by fitting to a combination of experimental data (e.g., geometries, vibrational frequencies, thermodynamic data) and high-level quantum chemical calculations. ambermd.org For this compound, specific parameters would be needed for the atom types corresponding to the tertiary alcohol on a diamondoid cage to accurately model its interactions.

Modern Approaches: Recently, there has been a move towards data-driven and machine learning approaches to develop more accurate and transferable force fields. arxiv.orgarxiv.org These methods can learn the complex relationship between molecular structure and energy from large datasets of quantum chemical calculations. Such "machine learning force fields" (MLFFs) promise to deliver near-quantum accuracy at a fraction of the computational cost, enabling more realistic and predictive simulations of complex systems containing diamondoid molecules. arxiv.org These advanced models are critical for exploring applications of this compound in materials science and nanotechnology, where intermolecular interactions and system dynamics play a central role. mdpi.com

Applications of Diamantan 1 Ol in Advanced Materials Science and Catalysis Non Biological

Diamantan-1-ol as a Building Block for Nanomaterials

The distinct architecture and functional handle of this compound position it as a significant building block in the field of nanotechnology. ontosight.airesearchgate.net Its rigid structure is a key feature for creating precisely defined nanoscale devices and materials. ontosight.ai

Precursors for Diamondoid Materials and Hybrid Architectures

This compound serves as a crucial precursor for synthesizing larger diamondoid-based structures and hybrid materials. ontosight.airesearchgate.net The hydroxyl group allows for the covalent linking of this compound units to form more extensive and complex architectures. irb.hr This bottom-up approach enables the construction of materials with tailored properties, leveraging the inherent characteristics of the diamondoid cage. researchgate.netnih.gov For instance, this compound can be a starting material for creating larger, functionalized diamondoids that are otherwise difficult to isolate or synthesize. researchgate.net

The ability to functionalize this compound facilitates its integration into hybrid systems. These hybrid architectures can combine the robust nature of the diamondoid with other materials to create composites with enhanced performance.

Components in High-Performance Polymeric Systems

In the realm of polymer science, this compound and its derivatives are utilized to develop high-performance polymers with exceptional properties. researchgate.netarxiv.orghighperformancepolymer.co.uk The incorporation of the bulky and rigid diamantane structure into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and glass transition temperature. arxiv.orghighperformancepolymer.co.uk

For example, polymers containing pendant diamantane moieties, which can be derived from this compound, have been shown to exhibit a unique combination of a moderately high refractive index and low optical dispersion. researchgate.net These characteristics make them promising materials for specialty optical plastics. researchgate.net The synthesis of polymers with pendant diamondoid fragments, such as diamantan-1-yl acrylates and methacrylates, has been reported to yield materials with refractive indices significantly higher than that of poly(methyl methacrylate), while maintaining comparable optical dispersions. researchgate.net

| Property | Value | Polymer System |

| Refractive Index | Moderately High | Polymers with pendant diamondoid moieties |

| Optical Dispersion | Low | Polymers with pendant diamondoid moieties |

| Thermal Stability | High | Diamantane-based polyamides |

| Glass Transition Temp. | High | Diamantane-based polymers |

Scaffolds for Optoelectronic and Functional Materials

The rigid and well-defined structure of this compound makes it an excellent scaffold for the design of optoelectronic and other functional materials. irb.hrnih.govnih.gov These scaffolds provide a stable framework for organizing photoactive or electronically active components, influencing their assembly and ultimate device performance. nih.govcsic.es

Monolayers of functionalized diamondoids, which can be prepared from precursors like this compound, have demonstrated monochromatic electronic emission, highlighting their potential in nanoelectronic devices. irb.hr The use of such scaffolds can lead to the development of novel materials for applications in light-emitting devices and sensors. irb.hrasiaresearchnews.com The ability to create well-ordered assemblies is crucial for optimizing the performance of optoelectronic devices. nih.govcsic.es

Role of this compound in Homogeneous and Heterogeneous Catalysis

While the direct catalytic activity of this compound itself is not extensively documented, its derivatives play a role in both homogeneous and heterogeneous catalysis, primarily by serving as ligands or supports for catalytically active metals. uclouvain.bersc.orgwikipedia.org The distinction between these two types of catalysis lies in the phase of the catalyst relative to the reactants. wikipedia.org

In homogeneous catalysis , the catalyst and reactants are in the same phase. uclouvain.bersc.org this compound can be functionalized to create ligands that coordinate with metal centers. The rigid diamondoid framework can influence the steric and electronic environment of the metal, potentially enhancing catalytic activity and selectivity.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. wikipedia.org this compound derivatives can be anchored to solid supports to create heterogeneous catalysts. This approach combines the advantages of homogeneous catalysts (high selectivity) with the benefits of heterogeneous catalysts (ease of separation and reusability). rsc.org The development of such systems is a key area of research aimed at creating more efficient and sustainable chemical processes. rsc.orgnih.gov

Surface Science and Self-Assembly Applications of this compound Scaffolds

The predictable geometry and potential for functionalization make this compound a valuable molecule in surface science and for directing self-assembly processes. irb.hrrsc.org The hydroxyl group can be modified to introduce functionalities that drive the spontaneous organization of molecules into ordered structures on a surface. uni-tuebingen.de

For example, thiolated diamondoids, which can be synthesized from this compound, can form self-assembled monolayers (SAMs) on gold surfaces. rsc.org These SAMs exhibit interesting properties, such as intense monochromatic photoemission, which is attributed to the negative electron affinity of the surface-attached nanodiamonds. rsc.org The ability to control the assembly of these molecules on a substrate is crucial for the bottom-up fabrication of nanostructures and devices. nih.govuni-tuebingen.de The study of the vapor pressure and sublimation of functionalized diamondoids like this compound is important for developing deposition methods from the vapor phase to create these self-assembled structures. rsc.org

| Application Area | Key Feature of this compound | Resulting Property/Structure |

| Self-Assembled Monolayers | Functionalizable hydroxyl group | Ordered molecular layers on surfaces |

| Vapor Phase Deposition | Sublimation properties | Formation of crystalline nano-objects |

| Nanocrystal Growth | Directing agent | Controlled crystal formation |

Future Research Directions and Emerging Paradigms for Diamantan 1 Ol Chemistry

Sustainable and Eco-friendly Synthetic Methodologies

The traditional synthesis of diamondoid derivatives has often relied on solution-based methods that can be energy-intensive and utilize hazardous solvents. irb.hr A significant future direction is the development of sustainable and environmentally friendly synthetic protocols.

A prominent example of this shift is the use of mechanochemistry, specifically high-temperature ball milling, for the synthesis of diamantan-1-ol derivatives like diamondoid ethers. vulcanchem.comirb.hr This solvent-free approach offers substantial advantages over conventional methods. For instance, the mechanochemical synthesis of 1,1'-diadamantyl ether, a related diamondoid ether, was achieved with high efficiency by milling the corresponding reactants with potassium carbonate (K₂CO₃) at elevated temperatures. vulcanchem.comirb.hr These methods are not only faster but also demonstrate superior sustainability profiles as measured by green chemistry metrics like the EcoScale, which evaluates the environmental impact of a chemical process. irb.hr The mechanochemical approach avoids the need for toxic solvents and complex extraction steps, highlighting a greener path forward for diamondoid chemistry. irb.hr

Table 1: Comparison of Synthetic Methods for Diamondoid Ether Synthesis

| Metric | Mechanochemical Synthesis | Conventional Solution-Based Synthesis |

| Solvent | None (Solvent-free) | Organic solvents (e.g., in an autoclave) |

| Base | K₂CO₃ (Potassium Carbonate) | Organic bases (e.g., TEA, DABCO) |

| Reaction Time | Hours | 4-24 hours |

| Energy Input | Mechanical (milling) + Heat | Heating |

| Sustainability | Higher EcoScale value, less waste | Lower EcoScale value, requires solvent disposal |

| Data sourced from studies on diamondoid ether synthesis. irb.hr |

Future research will likely expand on these principles, exploring other solid-state reactions, alternative energy sources like microwaves or photochemistry, and the use of biocatalysts to produce this compound and its derivatives with minimal environmental footprint. und.eduresearchgate.net

Exploration of Novel Reactivity and Unconventional Transformations

While the basic reactivity of this compound is understood, there is vast potential in exploring its transformations under novel conditions to access new functionalities and molecular structures. Future research is aimed at moving beyond standard functionalization to uncover more selective and unconventional chemical pathways.

One such unconventional approach is biotransformation. The fungus Rhizopus nigricans has been shown to hydroxylate this compound with high regioselectivity, producing diols that are otherwise difficult to synthesize through conventional chemical means. rsc.org This highlights the potential of using enzymatic systems to achieve precise modifications on the rigid diamondoid cage.

Further research into its chemical reactivity has shown that this compound can be a versatile precursor. For example, its oxidation can yield diamantanone, while its reaction with methyl thiocyanate (B1210189) in sulfuric acid produces methyl N-(diamantan-1-yl)carbamothioate. vulcanchem.comresearchgate.net Additionally, under strong acid conditions, the trifluoroacetate (B77799) derivative of this compound can equilibrate to form a mixture with the corresponding diamantan-4-ol (B14677009) derivative. rsc.orgresearchgate.net This intermediate can then be converted into amides, demonstrating a "one-pot" method for converting the hydrocarbon into more complex functional groups. rsc.org

Table 2: Selected Chemical Transformations of this compound

| Reactant(s) | Product(s) | Transformation Type | Significance |

| Rhizopus nigricans | Diamantanediols | Biotransformation / Hydroxylation | Highly regioselective synthesis of diols not easily accessible chemically. rsc.org |

| H₂SO₄ | Diamantanone | Oxidation | Access to ketone derivatives. vulcanchem.com |

| Methyl thiocyanate / H₂SO₄ | Methyl N-(diamantan-1-yl)carbamothioate | Carbamothioate formation | Synthesis of pharmacologically relevant structures. vulcanchem.comresearchgate.net |

| Pb(OAc)₄ / TFA, then H₂O | Mixture of this compound and diamantan-4-ol | Isomerization / Hydroxylation | Controlled synthesis of different positional isomers. rsc.orgresearchgate.net |

| 1-Iododiamantane / K₂CO₃ (Ball Mill) | 1-(1-Diamantyloxy)diamantane | Mechanochemical Etherification | Sustainable, solvent-free C-O bond formation. irb.hr |

| This table summarizes key research findings on the reactivity of this compound. |

The exploration of these and other reactions, including C-H activation, radical chemistry, and transition-metal-catalyzed cross-coupling, will continue to be a fertile ground for discovery, expanding the synthetic toolkit available for this unique molecule.

Design and Synthesis of Advanced this compound Based Supramolecular Systems

The rigid cage structure of this compound combined with the hydrogen-bonding capability of its hydroxyl group makes it an ideal building block for supramolecular chemistry and self-assembly. irb.hrnih.gov Future research is focused on harnessing these properties to construct highly ordered, functional materials.

Studies using superfluid helium nanodroplets have provided insight into the self-assembly of diamondoid alcohols. nih.gov These experiments show that molecules like this compound can form distinct supramolecular networks. The interplay between directional hydrogen bonds from the hydroxyl group and dispersion forces from the hydrocarbon cage dictates the geometry of the resulting clusters. nih.gov Notably, mono-alcohols such as this compound can form cyclic clusters that feature a polar cavity in the center, surrounded by the non-polar diamondoid exterior. nih.gov

This behavior is fundamental to the design of advanced host-guest systems, where the diamondoid assembly can encapsulate smaller molecules. irb.hr The precise and repeatable arrangement of these molecules into predictable structures is a key goal. Future work will likely involve synthesizing more complex this compound derivatives with multiple functional groups to create more intricate and functional supramolecular architectures, such as porous materials for storage or separation, and molecular sensors. nih.govscilit.com

Integration with Emerging Technologies in Materials and Catalysis Research

The unique properties of this compound position it as a valuable component for integration with emerging technologies, particularly in advanced materials and catalysis. ontosight.aiirb.hr

In materials science , the high thermal stability and rigid structure of this compound are highly desirable. vulcanchem.comontosight.ai A key emerging area is the use of functionalized diamondoids in the "bottom-up" construction of nanomaterials. rsc.org Research has shown that this compound can self-assemble from the vapor phase to form highly ordered micro- and nanocrystals on various substrates. rsc.orgrsc.org This vapor deposition method is a simple and effective way to create thin films and other nano-objects. rsc.org Furthermore, derivatives of this compound are being investigated as nanoscale lubricants, where their rigid structure could offer superior performance over conventional lubricants. vulcanchem.com

In catalysis research , while diamondoids have been explored as catalyst components, the specific use of this compound is an emerging paradigm. irb.hrriken.jp The development of organocatalysis, which uses small organic molecules to catalyze reactions, presents a significant opportunity. mpg.de The rigid, well-defined scaffold of this compound could be functionalized to create novel ligands or catalysts. For example, its structure could be incorporated into thiourea-based organocatalysts, where the diamondoid cage would provide unique steric bulk and influence the catalyst's active site. wiley-vch.de Future research will focus on synthesizing such catalysts and evaluating their performance in stereoselective transformations, aiming to create more efficient and selective chemical reactions. riken.jpmpg.de

Table 3: Potential Applications for this compound in Emerging Technologies

| Technology Area | Specific Application | Key Properties of this compound |

| Nanomaterials | "Bottom-up" synthesis of nanocrystals and thin films. rsc.org | Volatility, ability to self-assemble via hydrogen bonding. rsc.orgrsc.org |

| Materials Science | High-performance nanoscale lubricants. vulcanchem.com | Rigid molecular structure, high thermal stability. vulcanchem.com |

| Supramolecular Chemistry | Building block for host-guest systems and porous materials. irb.hrnih.gov | Defined cage structure, directional hydroxyl group for H-bonding. nih.gov |

| Organocatalysis | Scaffold for novel, sterically demanding catalysts. | Rigid, predictable 3D structure, functional handle (-OH). wiley-vch.de |

| This table outlines future research directions and applications based on the properties of this compound. |

常见问题

Q. What safety protocols should be prioritized when handling Diamantan-1-ol in laboratory settings?

Methodological Answer:

- PPE Selection : Use respiratory protection (e.g., NIOSH/CEN-certified P95/P1 filters for low exposure; OV/AG/P99 or ABEK-P2 respirators for higher exposure).

- Environmental Control : Prevent drainage contamination. Store in inert conditions to avoid decomposition.

- Toxicology : While this compound’s specific toxicity is not fully documented, analogous adamantane derivatives show no carcinogenic classification per IARC/ACGIH. Acute toxicity protocols (e.g., eye flushing, skin decontamination) should follow GHS guidelines .

Q. Which spectroscopic techniques are optimal for characterizing this compound purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Resolves stereochemical details and functional groups.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Validates crystal structure for novel derivatives. Note: For known compounds, cross-reference with PubChem data (e.g., InChI key validation) .

Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?

Methodological Answer:

- Detailed Synthesis Protocols : Specify reaction conditions (temperature, catalysts, solvents).

- Characterization Data : Include NMR spectra, melting points, and chromatograms.

- Supporting Information : Archive raw data (e.g., IR peaks, retention times) in supplementary files, adhering to journal guidelines like Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermodynamic stability be resolved across studies?

Methodological Answer:

- Contradiction Analysis Framework :

Q. What computational strategies optimize the synthesis of this compound derivatives with targeted bioactivity?

Methodological Answer:

Q. How can researchers address ethical challenges in publishing this compound data with proprietary restrictions?

Methodological Answer:

- Ethical Reporting : Disclose funding sources and conflicts of interest.

- Data Anonymization : Share structural data without disclosing proprietary synthesis routes.

- Informed Consent : If human/animal studies are involved, follow DIAMOND project guidelines for participant anonymity and data usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。